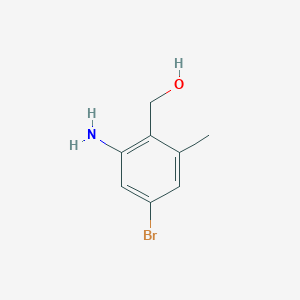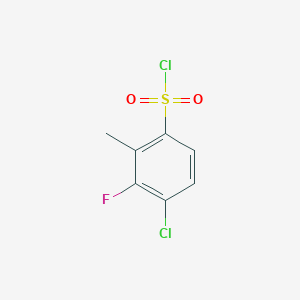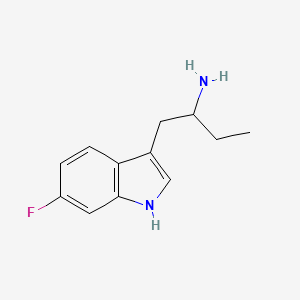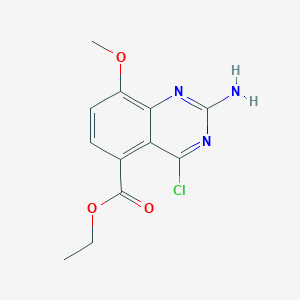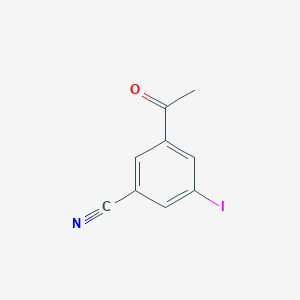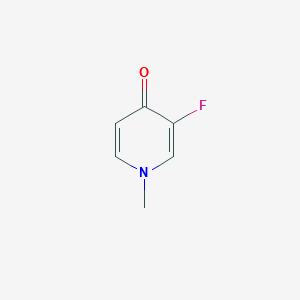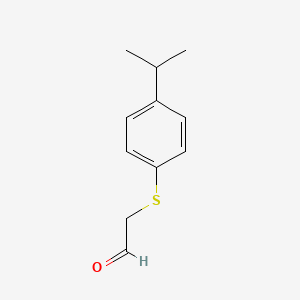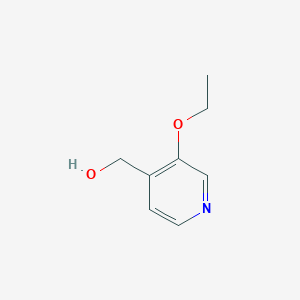
(3-Ethoxypyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethoxypyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the third position and a hydroxymethyl group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypyridin-4-yl)methanol typically involves the reaction of 3-ethoxypyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.
Reduction: The compound can be reduced to form (3-ethoxypyridin-4-yl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often require a strong base like sodium hydride (NaH) or a catalyst such as palladium on carbon (Pd/C).
Major Products:
- Oxidation yields (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.
- Reduction yields (3-ethoxypyridin-4-yl)methane.
- Substitution reactions yield various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
(3-Ethoxypyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (3-Ethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The ethoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- (3-Chloro-2-ethoxypyridin-4-yl)methanol
- (3-Methoxypyridin-4-yl)methanol
- (3-Ethoxypyridin-2-yl)methanol
Comparison: (3-Ethoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. For instance, the presence of the ethoxy group at the third position and the hydroxymethyl group at the fourth position can result in different steric and electronic effects compared to its analogs, leading to distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(3-ethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-5,10H,2,6H2,1H3 |
Clé InChI |
YGHYTKXOLQNSNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CN=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
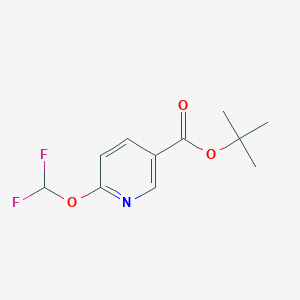
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
